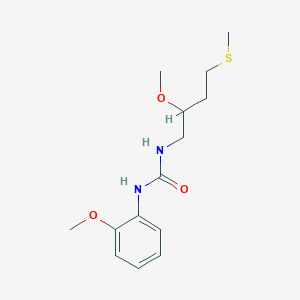
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea, also known as MMBU, is a small molecule that has been extensively studied for its potential therapeutic applications. MMBU belongs to the class of urea derivatives and has been shown to exhibit significant biological activity.
作用機序
The exact mechanism of action of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea may exert its biological activity through the inhibition of specific enzymes or receptors involved in various cellular processes such as cell proliferation, apoptosis, and immune cell activation.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can inhibit the growth of cancer cells, regulate cytokine production, and activate immune cells. In vivo studies have shown that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can reduce tumor growth, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
One of the major advantages of using 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea in lab experiments is its high potency and specificity. 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant biological activity at low concentrations, making it an attractive candidate for further studies. However, one of the limitations of using 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea. One potential area of research is the development of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea-based therapeutics for the treatment of cancer and other diseases. Another area of research is the further elucidation of the mechanism of action of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea, which could provide insights into its potential therapeutic applications. Additionally, the development of new synthetic methods for 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea could improve its solubility and make it more accessible for use in lab experiments.
合成法
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl isocyanate with 2-methylthio-1-butanol, followed by the reaction with urea. The final product is obtained through purification and isolation techniques such as column chromatography.
科学的研究の応用
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been studied for its potential therapeutic applications in various fields such as oncology, immunology, and neurology. In oncology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In immunology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been studied for its potential immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In neurology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-11(8-9-20-3)10-15-14(17)16-12-6-4-5-7-13(12)19-2/h4-7,11H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEKGQVCHDNJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)
![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
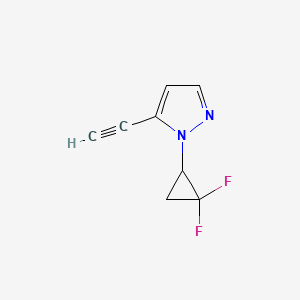

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2459368.png)
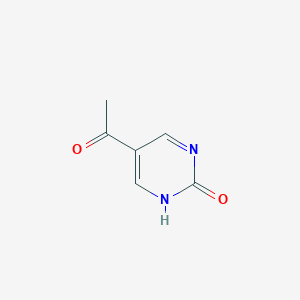
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
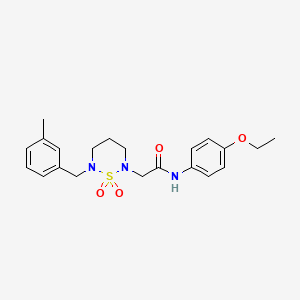
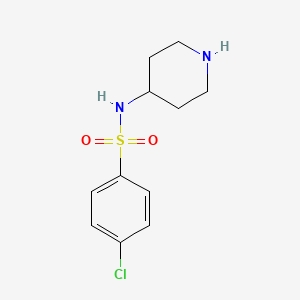
![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)
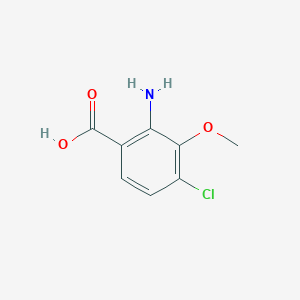
![N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2459380.png)
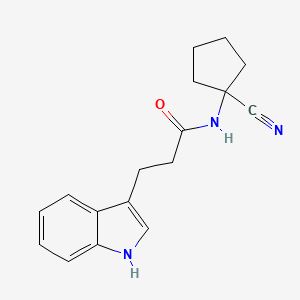
![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)